molecular formula C21H20N2O6 B3450949 N-(4-methoxy-2-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide

N-(4-methoxy-2-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide

Cat. No. B3450949
M. Wt: 396.4 g/mol
InChI Key: ZSJVENRMTFUEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-2-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide, also known by its chemical formula C20H18N2O5 , is a synthetic compound with a molecular weight of approximately 366.367 Da . It falls within the category of furan-based compounds and exhibits interesting pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of 4-methoxyphenol with acetic anhydride to form the 4-methoxyphenoxyacetic acid. Subsequently, this acid reacts with 2-aminophenol to yield the desired this compound. The synthetic route may vary depending on the specific research context .


Molecular Structure Analysis

The compound’s molecular structure consists of a furan ring (2-furamide) linked to a phenyl ring via an amide linkage. The 4-methoxyphenoxy group is attached to the phenyl ring, contributing to its overall hydrophobic character. The presence of the amide functional group suggests potential interactions with biological macromolecules .


Chemical Reactions Analysis

This compound may undergo hydrolysis, oxidation, or other transformations under specific conditions. Researchers have explored its reactivity in various contexts, including drug development and bioconjugation strategies .


Physical And Chemical Properties Analysis

  • Spectroscopic Properties : Researchers have characterized its UV, IR, and NMR spectra .

properties

IUPAC Name

N-[4-methoxy-2-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-26-14-5-7-15(8-6-14)29-13-20(24)22-18-12-16(27-2)9-10-17(18)23-21(25)19-4-3-11-28-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJVENRMTFUEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-methoxy-2-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxy-2-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide
Reactant of Route 3
Reactant of Route 3
N-(4-methoxy-2-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxy-2-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxy-2-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide
Reactant of Route 6
Reactant of Route 6
N-(4-methoxy-2-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.